molecular formula C16H20N2O3 B259532 ethyl 4-[(2-methylpropyl)amino]-2-oxo-1,2-dihydroquinoline-3-carboxylate

ethyl 4-[(2-methylpropyl)amino]-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B259532
M. Wt: 288.34 g/mol
InChI Key: GCRBTKCBIQNBNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 4-[(2-methylpropyl)amino]-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(2-methylpropyl)amino]-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the reaction of anthranilic acid derivatives with suitable reagents. One common method includes the reaction of anthranilic acid with ethyl chloroformate, followed by cyclization and subsequent amination with isobutylamine . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Mechanism of Action

The mechanism of action of ethyl 4-[(2-methylpropyl)amino]-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 4-[(2-methylpropyl)amino]-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its isobutylamino group, which imparts distinct biological activities compared to other quinoline derivatives. This structural variation can enhance its interaction with specific molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

ethyl 4-(2-methylpropylamino)-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C16H20N2O3/c1-4-21-16(20)13-14(17-9-10(2)3)11-7-5-6-8-12(11)18-15(13)19/h5-8,10H,4,9H2,1-3H3,(H2,17,18,19)

InChI Key

GCRBTKCBIQNBNH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC=CC=C2NC1=O)NCC(C)C

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2NC1=O)NCC(C)C

Origin of Product

United States

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